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Introduction
Finalgon®, a topical cream containing the synthetic capsaicin analogue Nonivamide and the

vasodilator Butoxyethyl nicotinate, is primarily indicated for the relief of muscle and joint pain.

Its mechanism of action, centered on the activation of the Transient Receptor Potential Vanilloid

1 (TRPV1) channel by Nonivamide, induces a localized neurogenic inflammation, erythema

(redness), and a warming sensation, ultimately leading to desensitization of nociceptive nerve

fibers.[1] This pharmacological profile makes Finalgon® a potential, though not widely

documented, agent for inducing a controlled and quantifiable pain state in human experimental

pain models. Such models are crucial for understanding pain pathophysiology and for the

preclinical assessment of novel analgesic compounds.

These application notes provide a detailed framework for utilizing Finalgon® to establish a

human experimental pain model, drawing parallels from the extensively studied capsaicin-

induced pain model. The protocols outlined below are designed to create a state of cutaneous

hyperalgesia (increased sensitivity to painful stimuli) and allodynia (painful response to

normally non-painful stimuli) that can be quantitatively assessed.

Active Ingredients and Mechanism of Action
Finalgon® Cream contains two active ingredients:
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Nonivamide (1.7 mg/g): A synthetic analogue of capsaicin that acts as a potent agonist of the

TRPV1 receptor on primary afferent nociceptors.[1][2] Activation of TRPV1 leads to an influx

of calcium ions, triggering the release of neuropeptides such as Substance P and Calcitonin

Gene-Related Peptide (CGRP).[3] These neuropeptides cause vasodilation, plasma

extravasation, and a sensation of burning pain, characteristic of neurogenic inflammation.[3]

[4] Prolonged or repeated application leads to desensitization of the nociceptors, resulting in

an analgesic effect.[2][5]

Butoxyethyl nicotinate (10.8 mg/g): A nicotinic acid ester that induces a rapid and intense

vasodilation, contributing to the warming sensation and enhancing the absorption of

Nonivamide.[1]

The combination of these two ingredients results in a rapid onset of hyperemia and a sustained

activation of nociceptors, making it suitable for inducing a controlled pain and sensitization

model.[1]
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Finalgon's mechanism of action on nociceptors.

Quantitative Data Summary
While specific quantitative data for a Finalgon®-induced experimental pain model is not readily

available in published literature, the following tables summarize typical findings from analogous

capsaicin-induced pain models in healthy human volunteers. These data provide an expected

range of outcomes when using Finalgon® for similar purposes.

Table 1: Thermal and Mechanical Threshold Changes after Topical Capsaicin Application

Parameter
Baseline (Mean ±
SD)

Post-Capsaicin
(Mean ± SD)

Expected Change
with Finalgon®

Heat Pain Threshold

(°C)
44.5 ± 2.1 38.9 ± 3.4 Decrease

Cold Detection

Threshold (°C)
29.8 ± 1.2 27.5 ± 1.5 Decrease

Cold Pain Threshold

(°C)
12.3 ± 5.6 15.1 ± 6.2 Increase (initial)

Mechanical Pain

Threshold (mN)
147.8 ± 65.3 45.2 ± 30.1 Decrease

Mechanical Pain

Sensitivity (NRS 0-

100)

15 ± 8 55 ± 20 Increase

Dynamic Mechanical

Allodynia (NRS 0-100)
0 30 ± 15 Increase

Data are synthesized from multiple capsaicin studies for illustrative purposes.[6][7][8][9]

Table 2: Area of Sensitization following Topical Capsaicin Application
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Parameter
Area (cm²) (Mean ±
SD)

Measurement
Method

Expected Outcome
with Finalgon®

Area of

Erythema/Flare
25.5 ± 10.2

Visual inspection,

Laser Doppler

Imaging

Present

Area of Mechanical

Allodynia
15.8 ± 4.2

Mapping with foam

brush
Present

Area of Pinprick

Hyperalgesia
28.9 ± 6.7

Mapping with von

Frey filaments
Present

Data are synthesized from multiple capsaicin studies for illustrative purposes.[7][10]

Experimental Protocols
The following protocols are adapted from established capsaicin-based human experimental

pain models and are proposed for the application of Finalgon® to induce a state of

hyperalgesia and allodynia.

Protocol 1: Induction of Cutaneous Sensitization with
Finalgon® Cream
Objective: To induce a localized area of primary and secondary hyperalgesia and allodynia on

the skin of healthy volunteers.

Materials:

Finalgon® Cream (Nonivamide 1.7 mg/g, Butoxyethyl nicotinate 10.8 mg/g)

Cotton swabs or applicators

Transparent film dressing

Skin marker

Ruler
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Timer

Personal Protective Equipment (gloves)

Procedure:

Subject Preparation: The subject should be comfortably seated in a quiet, temperature-

controlled room for at least 20 minutes to allow for acclimatization. The experimental site

(e.g., volar forearm) should be clean and dry.

Baseline Measurements: Perform baseline Quantitative Sensory Testing (QST) at the

intended application site and an adjacent control site.

Finalgon® Application:

Using a cotton swab, apply a thin layer (approximately 0.5 cm of cream for a palm-sized

area) of Finalgon® Cream to a defined area (e.g., 3x3 cm) on the volar forearm. Do not

rub in.

Cover the application site with a transparent film dressing to ensure consistent contact and

prevent spreading.

Incubation: Leave the cream in place for 30-45 minutes. The subject will likely experience a

warming or burning sensation, which is an expected effect.

Cream Removal: After the incubation period, carefully remove the film dressing and wipe off

any excess cream with a dry cloth, followed by a cloth soaked in a lipid-containing substance

like cooking oil to neutralize the effect, as water can exacerbate the sensation.

Post-Application Assessments: Commence post-application QST measurements at specified

time points (e.g., 15, 30, 60, and 90 minutes after cream removal) to assess the

development and time course of hyperalgesia and allodynia.

Protocol 2: Quantitative Sensory Testing (QST) for
Assessing Sensitization
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Objective: To quantitatively measure changes in sensory perception following the application of

Finalgon®.

Materials:

Thermal sensory analyzer

Von Frey filaments of varying forces

Pinprick stimulators

Cotton wisp or soft brush

Pressure algometer

Procedure:

Thermal Testing:

Heat Pain Threshold (HPT): Using a thermal sensory analyzer, apply increasing

temperature to the skin at a rate of 1°C/s. The subject indicates when the sensation first

becomes painful.

Cold Detection Threshold (CDT) and Cold Pain Threshold (CPT): Decrease the

temperature at a rate of 1°C/s. The subject indicates when they first feel a cold sensation

(CDT) and when it becomes painful (CPT).

Mechanical Testing:

Mechanical Pain Threshold (MPT): Apply calibrated pinprick stimulators or von Frey

filaments with increasing force until the subject reports a sharp or painful sensation.

Mechanical Pain Sensitivity (MPS): Apply a suprathreshold pinprick stimulus and have the

subject rate the pain intensity on a Numerical Rating Scale (NRS) from 0 (no pain) to 100

(worst imaginable pain).

Dynamic Mechanical Allodynia (DMA): Gently stroke the skin with a soft brush or cotton

wisp and have the subject rate any evoked pain on an NRS.
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Mapping of Sensitization Area:

To determine the area of secondary hyperalgesia, apply a von Frey filament or pinprick

stimulus at points radiating outwards from the application site until the subject no longer

reports a heightened pain sensation. Mark the borders and calculate the area.

To map the area of allodynia, stroke the skin with a soft brush in a similar radiating pattern.

Experimental Workflow
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Phase 1: Baseline Assessment

Phase 2: Induction of Sensitization

Phase 3: Post-Application Assessment

Phase 4: Data Analysis
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Workflow for a Finalgon-based experimental pain model.

Safety and Ethical Considerations
Subject Screening: Exclude individuals with a history of skin diseases, peripheral

neuropathy, or hypersensitivity to any of the components of Finalgon®.[2][11]
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Informed Consent: All participants must provide written informed consent after being fully

informed of the procedures and the expected sensations (e.g., burning, itching, redness).

Adverse Events: The application of Finalgon® will induce a burning sensation and erythema,

which are the intended effects of the model. However, excessive application can cause

blistering.[2] Should severe pain or blistering occur, the cream should be immediately

removed with an oil-based substance, and cool packs can be applied.

Application Precautions: Avoid contact with eyes, mucous membranes, and broken or

inflamed skin.[2] The experimenter should wear gloves during application. Subjects should

be instructed not to touch the application site and then other parts of their body.

Post-Procedure Care: The warming sensation can persist for several hours and may be

reactivated by heat or sweating.[2] Advise subjects to avoid hot showers or baths for several

hours after the experiment.

Conclusion
The use of Finalgon® cream as a human experimental pain model presents a viable, non-

invasive method for inducing a state of hyperalgesia and allodynia. By leveraging the known

pharmacology of its active ingredient, Nonivamide, and adapting protocols from established

capsaicin models, researchers can create a reproducible pain state for the investigation of pain

mechanisms and the screening of analgesic compounds. The quantitative assessment of

sensory changes using standardized QST protocols is essential for the validity and reliability of

this model. While direct literature on this specific application of Finalgon® is scarce, the strong

scientific rationale based on its capsaicin-like effects provides a solid foundation for its use in

translational pain research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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